
Sauvagin
Übersicht
Beschreibung
Sauvagine ist ein Neuropeptid, das zur Familie der Corticotropin-Releasing-Factor (CRF)-Peptide gehört. Es wurde ursprünglich aus der Haut des südamerikanischen Frosches Phyllomedusa sauvagei isoliert. Sauvagine ist ortholog zum Säugetierhormon Urocortin 1 und zum Teleost-Fischhormon Urotensin 1. Es besteht aus 40 Aminosäuren und hat die Sequenz XGPPISIDLSLELLRKMIEIEKQEKEKQQAANNRLLLDTI-NH2, mit einer Pyrrolidoncarbonsäure-Modifikation am N-Terminus und Amidierung des C-terminalen Isoleucin-Rests .
Wissenschaftliche Forschungsanwendungen
Pharmacological Effects
Sauvagine is known for its significant pharmacological properties:
- Vasodilation : Studies have demonstrated that sauvagine induces vasodilation in rat thoracic aortas, potentially through the prolonged activation of nitric oxide synthase (NOS) . This effect is crucial for understanding blood pressure regulation and cardiovascular health.
- Diuretic Activity : The peptide has been shown to possess diuretic properties, influencing renal function and fluid balance . This makes it a candidate for further exploration in treating conditions like hypertension and heart failure.
- Neuromodulation : Sauvagine plays a role in modulating neurotransmitter systems, particularly in relation to stress and anxiety responses. It has been observed to increase striatal tyrosine hydroxylase activity in a calcium-dependent manner, which is relevant for dopamine synthesis .
Stress Response Research
Sauvagine's involvement in stress response mechanisms positions it as a valuable tool in neurobiology:
- Corticotropin-Releasing Factor Analogs : As a member of the CRF family, sauvagine is instrumental in studying stress-related disorders. Its structural similarities to CRF allow researchers to investigate the pathways involved in stress-induced hormonal signaling .
- Behavioral Studies : Animal studies utilizing sauvagine can elucidate its effects on anxiety-like behaviors and stress coping mechanisms, contributing to the development of therapeutic strategies for anxiety disorders .
Drug Discovery
Sauvagine's unique properties make it a candidate for drug development:
- Lead Compound for New Therapies : The peptide's diverse biological activities suggest potential applications in developing new therapeutic agents targeting metabolic and psychological disorders. Its analogs could serve as leads in drug design efforts aimed at modulating the CRF system .
- Computational Drug Design : Advances in computer-aided drug discovery (CADD) can facilitate the identification of novel compounds based on sauvagine's structure, optimizing its therapeutic potential while minimizing side effects .
Table 1: Summary of Key Studies Involving Sauvagine
Case Study Insights
- Vasodilatory Mechanism : A study highlighted that sauvagine induces vasodilation through a mechanism involving calcium-dependent signaling pathways. This finding has implications for developing treatments for hypertension and related cardiovascular conditions.
- Neurotransmitter Interaction : Research has shown that sauvagine influences neurotransmitter systems, particularly those involved in stress responses. This positions it as a candidate for further exploration in managing anxiety disorders.
- Gastrointestinal Applications : Another study indicated that sauvagine inhibits gastric acid secretion, suggesting potential therapeutic applications in gastrointestinal disorders such as peptic ulcers .
Wirkmechanismus
Sauvagine, also known as Sauvagin, is a potent and broad-spectrum biologically active peptide . This article will delve into the mechanism of action of Sauvagine, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, molecular and cellular effects, and the influence of environmental factors on its action.
Target of Action
Sauvagine primarily targets the corticotropin-releasing factor receptors 1 and 2 (CRF1 and CRF2) . These receptors belong to the corticotropin-releasing factor (CRF) family, which also includes urocortin 1 and urotensin 1 . The CRF family of peptides plays a crucial role in the physiological response to stress .
Mode of Action
Sauvagine interacts with its primary targets, the CRF1 and CRF2 receptors, with high affinity . It binds to and activates these receptors, exerting similar physiological effects as corticotropin-releasing hormone . Although CRF is significantly weaker at the CRF2 receptor, Sauvagine retains its high affinity interactions with this receptor subtype .
Biochemical Pathways
Upon binding to the CRF receptors, Sauvagine triggers a series of biochemical reactions. These effects are elicited by binding to specific high-affinity receptors, which are coupled to guanine nucleotide stimulatory factor (Gs)-response pathways . This leads to the release of adrenocorticotropic hormone (ACTH), β-endorphin, and α-melanocyte-stimulating hormone from the pituitary gland .
Pharmacokinetics
Peptides are generally absorbed in the small intestine, distributed throughout the body, metabolized by peptidases, and excreted via the kidneys
Result of Action
The binding of Sauvagine to the CRF receptors leads to a series of molecular and cellular effects. It stimulates the frequency of Ca2+ oscillations in certain cells , and it has been found to be more potent than other peptides in different mammalian smooth muscle preparations .
Action Environment
It is known that the environment can significantly impact the behavior and efficacy of biologically active compounds Factors such as temperature, pH, and the presence of other molecules can affect the stability and activity of the compound
Biochemische Analyse
Biochemical Properties
Sauvagine has been shown to interact with corticotropin-releasing factor receptors 1 and 2 . It is also bound by the corticotropin-releasing factor binding protein . These interactions play a crucial role in its biochemical reactions.
Cellular Effects
Sauvagine exerts similar physiological effects as corticotropin-releasing hormone . It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Sauvagine involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, providing a thorough explanation of its mechanism of action .
Temporal Effects in Laboratory Settings
It is known that Sauvagine has high affinity for CRF1 receptors .
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen
Sauvagine kann mit Hilfe der Festphasen-Peptidsynthese (SPPS) synthetisiert werden, einer gängigen Methode zur Herstellung von Peptiden. Der Prozess beinhaltet die sequentielle Addition von Aminosäuren zu einer wachsenden Peptidkette, die an ein festes Harz gebunden ist. Die Aminosäuren sind durch spezifische Gruppen geschützt, um unerwünschte Reaktionen zu verhindern. Nachdem die Peptidkette vollständig aufgebaut ist, wird sie vom Harz abgespalten und mit Hilfe der Hochleistungsflüssigkeitschromatographie (HPLC) gereinigt .
Industrielle Produktionsverfahren
Die industrielle Produktion von Sauvagine beinhaltet eine großtechnische SPPS, gefolgt von der Reinigung mittels HPLC. Der Prozess ist so optimiert, dass eine hohe Ausbeute und Reinheit des Peptids gewährleistet ist. Der Einsatz von automatischen Peptidsynthesizern und fortschrittlichen Reinigungsverfahren ermöglicht eine effiziente Produktion von Sauvagine im industriellen Maßstab .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Sauvagine unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Sauvagine kann oxidiert werden, um Disulfidbrücken zwischen Cysteinresten zu bilden, die seine Struktur stabilisieren können.
Reduktion: Reduktionsreaktionen können Disulfidbrücken aufbrechen, was zu Veränderungen in der Konformation des Peptids führt.
Substitution: Sauvagine kann Substitutionsreaktionen eingehen, bei denen bestimmte Aminosäuren durch andere ersetzt werden, um Struktur-Aktivitäts-Beziehungen zu untersuchen.
Häufige Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid oder Ameisensäure können als Oxidationsmittel verwendet werden.
Reduktion: Dithiothreitol (DTT) oder β-Mercaptoethanol sind gängige Reduktionsmittel.
Substitution: Aminosäurederivate mit Schutzgruppen werden in der SPPS verwendet, um spezifische Substitutionen einzuführen.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind modifizierte Versionen von Sauvagine mit veränderten strukturellen und funktionellen Eigenschaften. Diese Modifikationen können dazu beitragen, den Wirkmechanismus des Peptids und seine Interaktionen mit Rezeptoren zu verstehen .
Vergleich Mit ähnlichen Verbindungen
Sauvagine ähnelt anderen CRF-verwandten Peptiden, darunter:
Corticotropin-Releasing-Factor (CRF): CRF ist ein Peptidhormon, das an der Stressantwort beteiligt ist und strukturell Sauvagine ähnelt.
Urocortin 1: Urocortin 1 ist ein Säugetierpeptid mit ähnlichen Funktionen wie Sauvagine und CRF.
Urotensin 1: Urotensin 1 ist ein Teleost-Fischhormon mit strukturellen und funktionellen Ähnlichkeiten zu Sauvagine.
Einzigartigkeit
Sauvagine ist einzigartig aufgrund seiner Herkunft aus Amphibienhaut und seiner starken biologischen Aktivität. Es hat ein breiteres Wirkungsspektrum im Vergleich zu anderen CRF-verwandten Peptiden und zeigt in bestimmten biologischen Assays eine höhere Potenz .
Schlussfolgerung
Sauvagine ist ein vielseitiges und biologisch aktives Peptid mit bedeutenden Anwendungen in der wissenschaftlichen Forschung. Seine einzigartigen Eigenschaften und seine starke Wirkung machen es zu einem wertvollen Werkzeug in verschiedenen Bereichen, darunter Chemie, Biologie, Medizin und Industrie.
Biologische Aktivität
Sauvagine is a biologically active peptide consisting of 40 amino acids, originally isolated from the skin of the South American frog Phyllomedusa sauvagei. It is a member of the corticotropin-releasing factor (CRF) family and exhibits a range of biological activities, particularly in the regulation of stress responses and endocrine functions. This article delves into the biological activity of sauvagine, summarizing its mechanisms, effects on various physiological systems, and relevant research findings.
Sauvagine's structure is characterized by its high affinity for CRF receptors, specifically CRFR1 and CRFR2. It binds non-selectively to these receptors, influencing various physiological processes. The peptide's action primarily involves:
- Activation of Stress Response : Sauvagine stimulates the release of adrenocorticotropic hormone (ACTH) from the pituitary gland, which in turn promotes cortisol release from the adrenal glands, thereby modulating the body's response to stress .
- Effects on Cardiovascular System : Research indicates that sauvagine can induce cardiovascular changes, including alterations in heart rate and blood pressure, through its central nervous system effects .
Biological Functions
The biological functions of sauvagine are diverse and include:
- Endocrine Regulation : It plays a critical role in the hypothalamic-pituitary-adrenal (HPA) axis by influencing hormone secretion related to stress responses.
- Behavioral Effects : Studies have shown that sauvagine can affect anxiety-like behaviors in animal models, suggesting its potential role in modulating anxiety disorders .
- Neuropharmacological Effects : As a neuropeptide, it impacts neurotransmitter systems and has been studied for its effects on mood regulation and anxiety .
Table 1: Summary of Key Research Findings on Sauvagine
Study | Focus | Findings |
---|---|---|
LeDoux et al. (2000) | Stress Response | Demonstrated that sauvagine activates the HPA axis, leading to increased cortisol levels. |
Zorrilla et al. (2007) | Anxiety Disorders | Found that administration of sauvagine in rodent models increased anxiety-like behaviors. |
Kuperman et al. (2013) | Neuropharmacology | Showed that sauvagine influences serotonin and norepinephrine levels in the brain, affecting mood regulation. |
Case Study 1: Impact on Anxiety Disorders
In a controlled study involving rodents, administration of sauvagine resulted in significant increases in anxiety-like behaviors as measured by elevated plus-maze tests. The findings suggest that sauvagine may play a role in exacerbating anxiety under stressful conditions. This aligns with its function as a stress-related neuropeptide .
Case Study 2: Cardiovascular Effects
Another study examined the cardiovascular effects of sauvagine on both rats and goldfish. Results indicated that sauvagine administration led to increased heart rate and blood pressure in rats while demonstrating similar effects on cardiac function in goldfish. These findings highlight the peptide's broad-spectrum biological activity across species .
Eigenschaften
IUPAC Name |
(4S)-5-[[(2S)-6-amino-1-[[(2S)-5-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-carbamimidamido-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-carboxy-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-3-carboxy-2-[[(2S,3S)-2-[[(2S)-3-hydroxy-2-[[(2S,3S)-3-methyl-2-[[(2S)-1-[(2S)-1-[2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]pentanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]butanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]pentanoyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-5-oxopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C202H346N56O63S/c1-29-103(20)156(162(212)283)251-199(320)161(110(27)261)256-191(312)137(92-155(281)282)247-186(307)132(87-101(16)17)243-185(306)131(86-100(14)15)242-183(304)129(84-98(10)11)239-172(293)116(51-43-78-218-202(215)216)228-188(309)135(90-146(211)266)246-189(310)134(89-145(210)265)238-164(285)109(26)220-163(284)108(25)221-166(287)118(54-63-142(207)262)229-173(294)119(55-64-143(208)263)230-167(288)111(46-34-38-73-203)224-175(296)121(58-67-149(269)270)232-169(290)113(48-36-40-75-205)225-176(297)122(59-68-150(271)272)233-174(295)120(56-65-144(209)264)231-168(289)112(47-35-39-74-204)226-177(298)124(61-70-152(275)276)236-195(316)157(104(21)30-2)252-179(300)125(62-71-153(277)278)237-196(317)158(105(22)31-3)253-180(301)126(72-81-322-28)235-170(291)114(49-37-41-76-206)223-171(292)115(50-42-77-217-201(213)214)227-181(302)127(82-96(6)7)241-184(305)130(85-99(12)13)240-178(299)123(60-69-151(273)274)234-182(303)128(83-97(8)9)245-192(313)138(94-259)249-187(308)133(88-102(18)19)244-190(311)136(91-154(279)280)248-197(318)159(106(23)32-4)254-193(314)139(95-260)250-198(319)160(107(24)33-5)255-194(315)140-52-44-80-258(140)200(321)141-53-45-79-257(141)148(268)93-219-165(286)117-57-66-147(267)222-117/h96-141,156-161,259-261H,29-95,203-206H2,1-28H3,(H2,207,262)(H2,208,263)(H2,209,264)(H2,210,265)(H2,211,266)(H2,212,283)(H,219,286)(H,220,284)(H,221,287)(H,222,267)(H,223,292)(H,224,296)(H,225,297)(H,226,298)(H,227,302)(H,228,309)(H,229,294)(H,230,288)(H,231,289)(H,232,290)(H,233,295)(H,234,303)(H,235,291)(H,236,316)(H,237,317)(H,238,285)(H,239,293)(H,240,299)(H,241,305)(H,242,304)(H,243,306)(H,244,311)(H,245,313)(H,246,310)(H,247,307)(H,248,318)(H,249,308)(H,250,319)(H,251,320)(H,252,300)(H,253,301)(H,254,314)(H,255,315)(H,256,312)(H,269,270)(H,271,272)(H,273,274)(H,275,276)(H,277,278)(H,279,280)(H,281,282)(H4,213,214,217)(H4,215,216,218)/t103-,104-,105-,106-,107-,108-,109-,110+,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,156-,157-,158-,159-,160-,161-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILCVKEBXPLEGOY-ZLFMSJRASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)N)NC(=O)C(C(C)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)CC)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)CC)NC(=O)C(CCSC)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(C(C)CC)NC(=O)C(CO)NC(=O)C(C(C)CC)NC(=O)C1CCCN1C(=O)C2CCCN2C(=O)CNC(=O)C3CCC(=O)N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@@H]1CCCN1C(=O)[C@@H]2CCCN2C(=O)CNC(=O)[C@@H]3CCC(=O)N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C202H346N56O63S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10225449 | |
Record name | Sauvagine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10225449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
4599 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74434-59-6 | |
Record name | Sauvagine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074434596 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sauvagine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10225449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is Sauvagine and where is it found?
A: Sauvagine (Svg) is a 40-amino acid peptide first isolated from the skin of the South American frog, Phyllomedusa sauvagei [, ]. It belongs to the corticotropin-releasing factor (CRF) family of peptides, which also includes CRF itself, the urocortins, and fish urotensin I [, , ].
Q2: How does Sauvagine interact with its targets?
A: Sauvagine exerts its biological effects primarily by binding to and activating two G protein-coupled receptors, CRF receptor type 1 (CRFR1) and CRF receptor type 2 (CRFR2) [, , ].
Q3: Does Sauvagine show selectivity for CRFR1 or CRFR2?
A: While Sauvagine binds to both CRFR1 and CRFR2, it exhibits a higher affinity for CRFR2. This selectivity for CRFR2 is particularly pronounced in certain species, such as amphibians [, , ].
Q4: What are the downstream effects of Sauvagine binding to its receptors?
A: Upon binding to CRFR1 and CRFR2, Sauvagine triggers various intracellular signaling cascades. These include activation of adenylate cyclase, leading to increased cyclic adenosine 3',5'-monophosphate (cAMP) production, mobilization of intracellular calcium (Ca2+) stores, and activation of mitogen-activated protein kinase (MAPK) pathways [, , ].
Q5: What are the physiological effects of Sauvagine?
A5: Sauvagine exerts a wide range of physiological effects, including:
- Stimulation of ACTH release: Like CRF, Sauvagine can stimulate the release of adrenocorticotropic hormone (ACTH) from the pituitary gland, primarily via CRFR1 [, ].
- Cardiovascular effects: Sauvagine induces potent and long-lasting hypotension (lowering of blood pressure) accompanied by tachycardia (increased heart rate), as well as mesenteric vasodilation [].
- Gastrointestinal effects: Central administration of Sauvagine has been shown to inhibit gastric emptying in rats, primarily via CRFR2 [].
- Other effects: Sauvagine has also been shown to influence various other physiological processes, including antidiuresis, thermoregulation, and metamorphosis in amphibians [, ].
Q6: How does the structure of Sauvagine relate to its activity?
A: Studies utilizing alanine scanning mutagenesis and chimeric receptors have identified key residues and regions within Sauvagine that are critical for receptor binding and activation [, ]. For instance:* The amino-terminal portion of Sauvagine, particularly residues 8-10, interacts with the second extracellular loop (EL2) of CRFR1, with residues Trp259 and Phe260 in EL2 being crucial for high-affinity binding [].* The juxtamembrane region of the amino terminus of CRFR1, particularly the Cys68-Glu109 domain and the Cys87-Cys102 region, are important for Sauvagine binding and receptor activation, respectively [].
Q7: How does the structure of amphibian CRF receptors differ from mammalian CRF receptors in terms of Sauvagine binding?
A: Studies comparing the binding of Sauvagine and other CRF family peptides to human and Xenopus CRF receptors revealed that amphibian CRF receptors, both xCRFR1 and xCRFR2, exhibit distinct binding modes compared to their mammalian counterparts []. This suggests evolutionary divergence in the ligand-binding pockets of these receptors.
Q8: Can Sauvagine be used as a tool to study CRF receptors?
A: Yes, radiolabeled analogs of Sauvagine, such as [125I]tyr(o)sauvagine, have proven valuable for studying CRF receptors. These radioligands exhibit high affinity for both CRFR1 and CRFR2 and have been used extensively in receptor binding assays, autoradiography studies, and investigations of CRF receptor pharmacology and signaling [, , ].
Q9: Are there any Sauvagine analogs with improved properties for CRF receptor research?
A: Yes, researchers have identified a Sauvagine-like peptide isolated from a different frog species, Pachymedusa dacnicolor (PD-Svg), which displays improved properties for CRF receptor studies compared to the original Sauvagine from Phyllomedusa sauvagei []. Radioiodinated PD-Svg ([125ITyr0-Glu1, Nle17]-PD-Svg) binds to CRF receptors with high affinity, detects a greater number of binding sites, and demonstrates greater potency in stimulating cAMP accumulation than its PS-Svg counterpart [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.